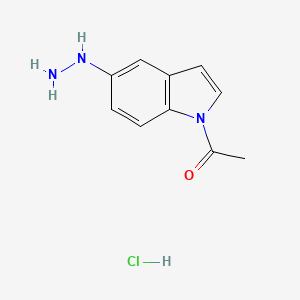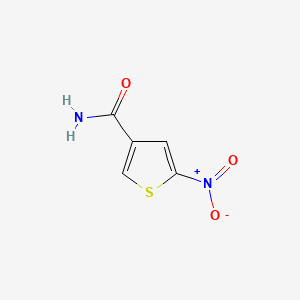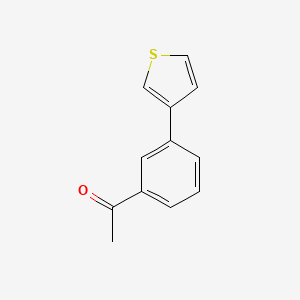
1-Acetyl-5-hydrazinyl-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) is a chemical compound with a unique structure that includes an indole ring substituted with a hydrazinyl group and an ethanone moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) typically involves the reaction of 5-hydrazinylindole with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole derivatives with different functional groups, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The indole ring may also interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(5-amino-1H-indol-1-yl)-, hydrochloride
- Ethanone, 1-(5-methyl-1H-indol-1-yl)-, hydrochloride
- Ethanone, 1-(5-nitro-1H-indol-1-yl)-, hydrochloride
Uniqueness
Ethanone, 1-(5-hydrazinyl-1H-indol-1-yl)-, hydrochloride (1:1) is unique due to the presence of the hydrazinyl group, which imparts distinctive chemical reactivity and biological activity. This sets it apart from other similar compounds that may have different substituents on the indole ring.
Propriétés
Numéro CAS |
1403667-58-2 |
|---|---|
Formule moléculaire |
C10H12ClN3O |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
1-(5-hydrazinylindol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7(14)13-5-4-8-6-9(12-11)2-3-10(8)13;/h2-6,12H,11H2,1H3;1H |
Clé InChI |
RAOBXALYHNEOQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC2=C1C=CC(=C2)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)



![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)
